3-Pentafluoroethyl-6-piperazin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
3-(1,1,2,2,2-PENTAFLUOROETHYL)-6-PIPERAZINO[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE is a complex heterocyclic compound that belongs to the class of triazolophthalazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2,2-PENTAFLUOROETHYL)-6-PIPERAZINO[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with substituted phthalic anhydrides, followed by the introduction of the pentafluoroethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2,2-PENTAFLUOROETHYL)-6-PIPERAZINO[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pentafluoroethyl group, where nucleophiles like amines or thiols replace one or more fluorine atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of substituted triazolophthalazines with varying functional groups.
Scientific Research Applications
3-(1,1,2,2,2-PENTAFLUOROETHYL)-6-PIPERAZINO[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,1,2,2,2-PENTAFLUOROETHYL)-6-PIPERAZINO[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1,1,2,2,2-PENTAFLUOROETHYL)-6-PIPERAZINO[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE include other triazolophthalazines and triazolothiadiazines. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
The uniqueness of 3-(1,1,2,2,2-PENTAFLUOROETHYL)-6-PIPERAZINO[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential applications
Properties
Molecular Formula |
C15H13F5N6 |
---|---|
Molecular Weight |
372.30 g/mol |
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)-6-piperazin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C15H13F5N6/c16-14(17,15(18,19)20)13-23-22-11-9-3-1-2-4-10(9)12(24-26(11)13)25-7-5-21-6-8-25/h1-4,21H,5-8H2 |
InChI Key |
IQAANPKCWBCMTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NN3C(=NN=C3C(C(F)(F)F)(F)F)C4=CC=CC=C42 |
Origin of Product |
United States |
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